molecular formula C18H14O4 B5530065 1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- CAS No. 67200-96-8

1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]-

Cat. No.: B5530065
CAS No.: 67200-96-8
M. Wt: 294.3 g/mol
InChI Key: ABXCAOMREPMPCD-UHFFFAOYSA-N
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Description

1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- is an organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a 1H-indene-1,3(2H)-dione core structure with a 2-[(2,5-dimethoxyphenyl)methylene] substituent

Preparation Methods

The synthesis of 1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- can be achieved through several synthetic routes. One common method involves the reaction of 1H-indene-1,3(2H)-dione with 2,5-dimethoxybenzaldehyde under basic conditions. The reaction typically proceeds via a condensation mechanism, forming the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- can be compared with other indene derivatives such as:

    1H-Indene-1,3(2H)-dione: Lacks the 2-[(2,5-dimethoxyphenyl)methylene] substituent.

    2-Benzylidene-1H-indene-1,3(2H)-dione: Similar structure but with a different substituent.

    2,3-Dihydro-1H-indene-1-one: A reduced form of the indene core.

The uniqueness of 1H-Indene-1,3(2H)-dione, 2-[(2,5-dimethoxyphenyl)methylene]- lies in its specific substituent, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-21-12-7-8-16(22-2)11(9-12)10-15-17(19)13-5-3-4-6-14(13)18(15)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABXCAOMREPMPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40351386
Record name ST50186878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67200-96-8
Record name ST50186878
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40351386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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